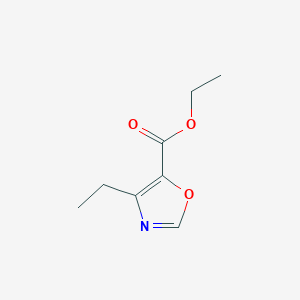

乙基-4-乙基噁唑-5-甲酸酯

货号 B2795262

CAS 编号:

122829-61-2

分子量: 169.18

InChI 键: UNLFVISJUBINTN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

科学研究应用

合成与表征

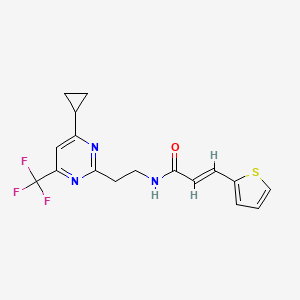

- 4-乙基恶唑-5-羧酸乙酯已用作多种化合物合成中的前体。例如,它在 2-氨基乙基-5-甲氧羰基噻唑的合成中用作起始原料,其中采用了迈克尔加成策略 (Boy & Guernon, 2005)。

- 此外,该化合物已使用现成的材料进行改性和合成,从而创造出具有潜在抗菌活性的新化合物。使用各种光谱技术确认了这些合成衍生物的结构 (Desai, Bhatt, & Joshi, 2019)。

结构和化学分析

- 在化学分析方面,已经研究了 2-氨基恶唑-5-羧酸乙酯(一种相关化合物)的晶体结构。该结构由通过分子间氢键连接的平面层组成,提供了对这类化合物的分子相互作用的见解 (Kennedy, Khalaf, Suckling, & Waigh, 2001)。

化学转化

- 4-乙基恶唑-5-羧酸乙酯已用于各种化学转化。例如,它已被直接和区域选择性地烯化、苄基化和烷基化,展示了其在有机合成中的多功能性 (Verrier, Hoarau, & Marsais, 2009)。

- 它还一直是合成 2-(杂)芳基化和 2,5-二(杂)芳基化恶唑的新型合成路线的一部分,证明了其在天然产物合成中的应用 (Verrier, Martin, Hoarau, & Marsais, 2008)。

安全和危害

属性

IUPAC Name |

ethyl 4-ethyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-3-6-7(12-5-9-6)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLFVISJUBINTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC=N1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

2-Chloro-3-oxo-pentanoic acid ethyl ester (13.5 g) was dissolved in 75 ml of 95% formic acid. Ammonium formate (27.6 g) was added and the reaction heated at reflux under nitrogen for 6 hours. After cooling to room temperature the reaction mixture was evaporated and the residue extracted with ether (3×50 ml). Combined ether extracts were washed with water and brine, dried (MgSO4), filtered and evaporated to give a crude oil (9 g). The oil was purified by chromatography on silica gel, eluting with CH2Cl2/MeOH 99:1, providing the title compound (3.77 g) as a pale brown oil.

Name

Synthesis routes and methods II

Procedure details

Ethyl 2-chloro-3-oxopentanoate (29.2 g, 0.164 mol) prepared by the method of E. A. Falco, P. B. Russell and G. H. Hitchings, J. Am. Chem. Soc 1951, 73, 3753, and ammonium formate (60 g, 0.95 mol ) were heated in 100% formic acid (180 ml ) under reflux for 5 h. The cooled mixture was diluted with water (300 ml) and diethyl ether (200 ml), then neutralised with aqueous sodium hydroxide (5M). The layers were separated and the aqueous layer extracted with more ether (4×200 ml). The combined ether layers were dried over magnesium sulphate and the solvent removed by distillation at atmospheric pressure. Vacuum distillation of the residue yielded the desired oxazole (11.2 g, 40%) b.p. 100°-106° (7 mm). This was contaminated with starting material. An analytical sample, obtained by extracting into 5M sulphuric acid, had b.p. 97°-98° (7 mm) . (Found C, 56.64; H, 6.63; N, 8.24; C8H11NO3 requires: C, 56.80; H, 6.55; N, 6.28%); m/e 169 (M+); δ (360 MHz, CDCl3) 1.27 (3H, J=7.5 Hz, ArCH2CH3); 1.40 (3H, t, J=7 Hz, CO2CH2CH3); 2.91 (2H, q, J=7.5 Hz, arCH2CH3); 4.40 (2H, q, J=7 Hz, CO2CH2CH3); 7.89 (1H, s, ArH).

Name

Yield

40%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(2-{4-[1-(2-pyrimidinyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-2-pyridinamine](/img/structure/B2795185.png)

![{1-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2795188.png)

![N-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B2795190.png)

![4-{[(4-bromophenyl)sulfanyl]methyl}-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2795194.png)

![2-[(E)-[(2-chlorophenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2795196.png)

![5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2795200.png)

![1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2795202.png)